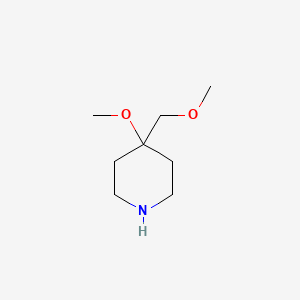

4-Methoxy-4-(methoxymethyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-4-(methoxymethyl)piperidine is a substituted piperidine derivative characterized by a methoxy group and a methoxymethyl group at the 4-position of the piperidine ring. Key physicochemical properties include:

- Molecular formula: C₈H₁₅NO (free base); C₈H₁₆ClNO (hydrochloride)

- Molecular weight: 165.66 g/mol (hydrochloride)

- Boiling point: 80–81°C (free base, at 27 Torr)

- Density: 0.9±0.1 g/cm³

Synthetic routes for related piperidine derivatives often involve reductive amination or alkylation using reagents like NaBH₃CN or NaBH₄ under controlled pH and temperature conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-(methoxymethyl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-(methoxymethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated compounds, alkyl halides, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives .

Scientific Research Applications

4-Methoxy-4-(methoxymethyl)piperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of piperidine-based drugs.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 4-Methoxy-4-(methoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Physicochemical Properties

The table below compares 4-Methoxy-4-(methoxymethyl)piperidine hydrochloride with analogs:

Biological Activity

4-Methoxy-4-(methoxymethyl)piperidine is a piperidine derivative characterized by its unique methoxymethyl substitution. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The molecular formula of this compound is C8H17NO2, and it exhibits properties that suggest applications in antimicrobial and antiviral therapies.

The following table summarizes the key chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | This compound |

| InChI Key | STVOVCCYCIZSNZ-UHFFFAOYSA-N |

| Canonical SMILES | COCC1(CCNCC1)OC |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on its antimicrobial and antiviral properties. The compound's mechanism of action involves interaction with specific molecular targets, potentially modulating enzymatic activities and receptor functions.

Antimicrobial Activity

Studies have shown that piperidine derivatives, including this compound, possess significant antimicrobial properties. For instance, the compound has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth.

- Case Study : A study published in a peer-reviewed journal highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity.

Antiviral Activity

The antiviral potential of this compound is particularly notable against influenza viruses.

- Research Findings : In vitro studies have suggested that this compound can inhibit viral replication. A specific study reported a reduction in viral load in infected cell lines, supporting its potential as an antiviral agent.

The precise mechanism by which this compound exerts its biological effects remains an active area of research. It is hypothesized that the methoxymethyl group enhances binding affinity to target proteins involved in microbial and viral pathogenesis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with related piperidine derivatives is essential:

| Compound | Activity | Notes |

|---|---|---|

| 4-Methylpiperidine | Moderate antimicrobial | Lacks methoxymethyl substitution |

| 4-(Aminomethyl)piperidine | Antiviral activity | Exhibits different receptor interactions |

| 4-Methoxypyridine | Antimicrobial | Pyridine ring alters electronic properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxy-4-(methoxymethyl)piperidine, and how are they optimized for yield and purity?

- Methodological Answer : The synthesis typically involves functionalization of the piperidine ring. For example, alkylation or substitution reactions using methoxymethyl chloride or similar reagents under basic conditions (e.g., triethylamine) in solvents like dichloromethane. Purification is achieved via crystallization or chromatography . Optimization includes adjusting reaction time, temperature, and stoichiometry. Industrial-scale synthesis may use microwave-assisted methods to reduce reaction times .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.

- Mass spectrometry (ESI/HRMS) for molecular weight validation.

- HPLC for quantifying impurities.

- X-ray crystallography (if crystalline) to resolve stereochemistry .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions. Stability is improved by reducing hygroscopicity, making it preferable for biological assays. Storage at -20°C in airtight containers prevents decomposition .

Advanced Research Questions

Q. What strategies address contradictions in reported solubility or reactivity data for this compound derivatives?

- Methodological Answer : Contradictions arise from variations in salt forms, substituents, or solvent systems. Systematic studies should:

- Compare freebase vs. hydrochloride forms.

- Use standardized solvents (e.g., DMSO, water) for solubility assays.

- Validate reactivity under inert atmospheres to exclude moisture/oxygen interference .

Q. How can computational models (e.g., QSAR) predict the biological activity of this compound?

- Methodological Answer : QSAR models correlate structural descriptors (e.g., logP, polar surface area) with activity. For example:

- ADMET Predictor™ evaluates absorption, distribution, and toxicity.

- Docking simulations identify potential binding to targets like GPCRs or enzymes.

Such models guide rational modifications (e.g., adding sulfonyl groups for enhanced antimicrobial activity) .

Q. What are the challenges in designing enantioselective syntheses for chiral derivatives of this compound?

- Methodological Answer : Challenges include controlling stereochemistry at the 4-position. Solutions involve:

- Chiral auxiliaries (e.g., Evans’ oxazolidinones).

- Asymmetric catalysis (e.g., chiral palladium complexes).

- Resolution via chiral HPLC or enzymatic methods .

Q. Biological and Pharmacological Applications

Q. What in vitro assays are used to evaluate the antimicrobial potential of this compound?

- Methodological Answer :

- MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Biofilm inhibition assays using crystal violet staining .

Q. How does the methoxymethyl group influence interactions with neurological targets (e.g., serotonin receptors)?

- Methodological Answer : The methoxymethyl group enhances lipophilicity, improving blood-brain barrier penetration. Radioligand binding assays (e.g., 5-HT₃ receptor) quantify affinity. Structural analogs with bulkier substituents show reduced off-target effects .

Q. Key Challenges and Future Directions

- Stability Under Physiological Conditions : Degradation studies in simulated gastric fluid (SGF) and phosphate buffer (PBS) are needed .

- Scalability of Asymmetric Syntheses : Industrial adoption requires cost-effective chiral catalysts .

- Mechanistic Studies : Elucidate the role of methoxymethyl groups in target binding via cryo-EM or XFEL .

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

4-methoxy-4-(methoxymethyl)piperidine |

InChI |

InChI=1S/C8H17NO2/c1-10-7-8(11-2)3-5-9-6-4-8/h9H,3-7H2,1-2H3 |

InChI Key |

STVOVCCYCIZSNZ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1(CCNCC1)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.